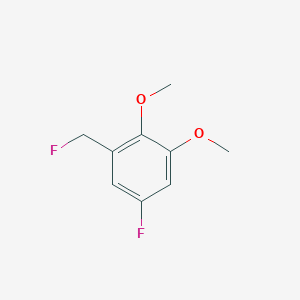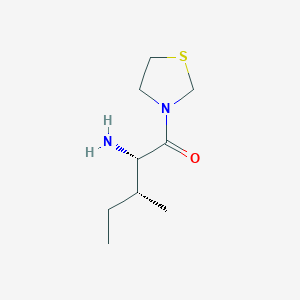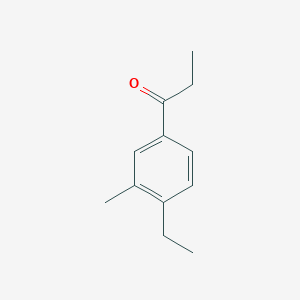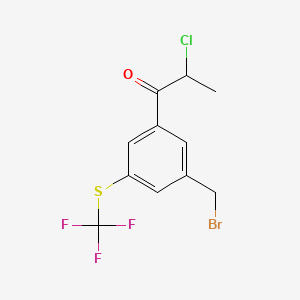
1,2-Dimethoxy-5-fluoro-3-(fluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethoxy-5-fluoro-3-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10F2O2 It is a derivative of benzene, featuring two methoxy groups, one fluorine atom, and a fluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-5-fluoro-3-(fluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that already contains methoxy groups.
Fluoromethylation: The addition of a fluoromethyl group can be carried out using reagents like fluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethoxy-5-fluoro-3-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the fluoromethyl group.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution Products: Halogenated derivatives and other substituted benzene compounds.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Reduced forms of the fluoromethyl group, such as methyl derivatives.
Aplicaciones Científicas De Investigación
1,2-Dimethoxy-5-fluoro-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethoxy-5-fluoro-3-(fluoromethyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The methoxy groups activate the benzene ring towards electrophilic attack, facilitating substitution reactions.
Fluorine Interactions: The presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules, enhancing its stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-3,5-dimethoxybenzene: Similar structure but lacks the fluoromethyl group.
1,2-Dimethoxybenzene: Lacks both fluorine and fluoromethyl groups.
1-Fluoro-2-(fluoromethyl)benzene: Contains fluorine and fluoromethyl groups but lacks methoxy groups.
Uniqueness
1,2-Dimethoxy-5-fluoro-3-(fluoromethyl)benzene is unique due to the combination of methoxy, fluorine, and fluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H10F2O2 |
|---|---|
Peso molecular |
188.17 g/mol |
Nombre IUPAC |
5-fluoro-1-(fluoromethyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-8-4-7(11)3-6(5-10)9(8)13-2/h3-4H,5H2,1-2H3 |
Clave InChI |
BTOFENNWYCYGLM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)CF)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14055199.png)










